An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-one
An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-dimethylphenyl)propan-1-one, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. The document details its chemical identity, including its IUPAC name and various synonyms, alongside a thorough presentation of its physicochemical properties. A detailed protocol for its synthesis via Friedel-Crafts acylation is provided, grounded in established chemical principles. Furthermore, this guide explores the potential applications of this compound, particularly as a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). While specific biological activity for this particular molecule is not extensively documented in publicly available literature, the known pharmacological profiles of related propiophenone derivatives are discussed to provide context for future research endeavors. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering foundational knowledge and practical insights into the chemistry and potential utility of 1-(3,4-dimethylphenyl)propan-1-one.
Chemical Identity and Nomenclature
The compound of interest is systematically named 1-(3,4-dimethylphenyl)propan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the molecular structure, which consists of a propan-1-one backbone attached to a 3,4-dimethylphenyl group.
Synonyms:
This compound is also known by several other names in the chemical literature and commercial catalogs:
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3',4'-Dimethylpropiophenone
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3-4-dimethylpropiophenone[2]
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1-Propanone, 1-(3,4-dimethylphenyl)-[2]
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Propiophenone, 3',4'-dimethyl-[2]
Chemical Identifiers:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-(3,4-dimethylphenyl)propan-1-one is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Boiling Point | 541.59 K (calculated) | [5] |
| Melting Point | 315.12 K (calculated) | [5] |
| Octanol/Water Partition Coefficient (logP) | 2.896 (calculated) | [5] |
| Water Solubility (log₁₀WS) | -3.50 (calculated) | [5] |
Synthesis of 1-(3,4-Dimethylphenyl)propan-1-one
The most direct and common method for the synthesis of 1-(3,4-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of o-xylene with propionyl chloride.[6] This electrophilic aromatic substitution reaction provides an efficient route to the target ketone.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of o-xylene. The methyl groups on the aromatic ring are activating and direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the primary product is the 4-substituted isomer.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is a representative procedure for the Friedel-Crafts acylation of o-xylene.
Materials:
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o-Xylene
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Propionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.
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After the addition is complete, add o-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Once the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR:
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Aromatic protons: Signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the dimethylphenyl ring.
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Ethyl group protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the propanoyl group.
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Methyl group protons: Two singlets for the two non-equivalent methyl groups on the aromatic ring.
¹³C NMR:
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Carbonyl carbon: A signal in the downfield region (δ > 190 ppm).
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Aromatic carbons: Signals in the aromatic region (δ 120-150 ppm), including quaternary carbons attached to the methyl groups and the carbonyl group.
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Aliphatic carbons: Signals for the CH₂ and CH₃ of the ethyl group and the two methyl groups on the ring.
Infrared (IR) Spectroscopy:
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C=O stretch: A strong absorption band around 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
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C-H stretches: Aromatic and aliphatic C-H stretching vibrations.
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Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular ion peak (M⁺): At m/z = 162.
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Major fragmentation peaks: Corresponding to the loss of the ethyl group (M-29) and the propanoyl group (M-57), as well as characteristic fragments of the dimethylphenyl moiety.
Applications in Research and Drug Development
1-(3,4-Dimethylphenyl)propan-1-one serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. Propiophenone derivatives, in general, are recognized as important precursors in the synthesis of various pharmaceutical agents.[7]
While specific biological activities of 1-(3,4-dimethylphenyl)propan-1-one are not extensively reported, related propiophenone structures have been investigated for a range of pharmacological effects. For instance, some propiophenone derivatives have been explored for their potential as muscle relaxants.[7] The propiophenone core is also a key structural element in some synthetic cathinones, although there is no indication that this specific dimethyl-substituted analog shares this activity.
The presence of the dimethylphenyl group allows for further functionalization, making it a versatile starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The reactivity of the ketone functionality enables a variety of chemical transformations, including reduction to the corresponding alcohol, reductive amination to form amines, and various condensation reactions.
Conclusion
1-(3,4-Dimethylphenyl)propan-1-one is a well-defined chemical entity with established nomenclature and predictable physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and efficient method. While its direct biological applications are yet to be fully elucidated, its role as a synthetic intermediate in medicinal chemistry is significant. This technical guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their synthetic and discovery efforts. Further investigation into the pharmacological profile of this specific molecule and its derivatives could unveil novel therapeutic applications.
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